

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spenolimycin

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Compound of Interest

Compound Name: *Spenolimycin*

Cat. No.: *B1204605*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, stereochemistry, and inferred mechanism of action of **Spenolimycin**, a spectinomycin-type antibiotic. Due to the limited public availability of primary research data, this document synthesizes information from publicly accessible databases, abstracts, and analogous data from its parent compound, spectinomycin.

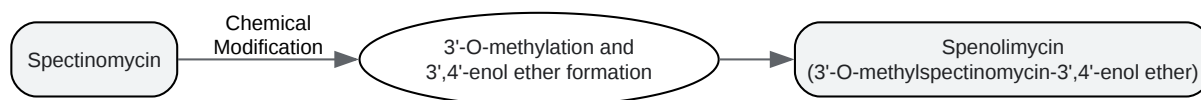
Core Chemical Structure and Stereochemistry

Spenolimycin is a semi-synthetic derivative of spectinomycin, distinguished by a key structural modification. Its systematic IUPAC name is (1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0^{3,8}]tetradec-6-ene-8,12,14-triol[1]. The core of the molecule is a rigid tricyclic ring system characteristic of the aminocyclitol class of antibiotics.

The definitive structure of **Spenolimycin** was reported as 3'-O-methylspectinomycin-3',4'-enol ether[2]. This indicates the presence of a methyl ether at the 3' position and an enol ether linkage between the 3' and 4' carbons of the spectinomycin scaffold. The stereochemistry is explicitly defined by its isomeric SMILES string: C[C@@H]1C=C([C@]2(--INVALID-LINK--O[C@@H]3--INVALID-LINK--NC)O)NC">C@HO)O)OC[1].

Structural Relationship between Spectinomycin and **Spenolimycin**

The following diagram illustrates the structural transformation from spectinomycin to **Spenolimycin**.



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Fig. 1: Structural relationship of **Spenolimycin** to Spectinomycin.

Physicochemical Properties

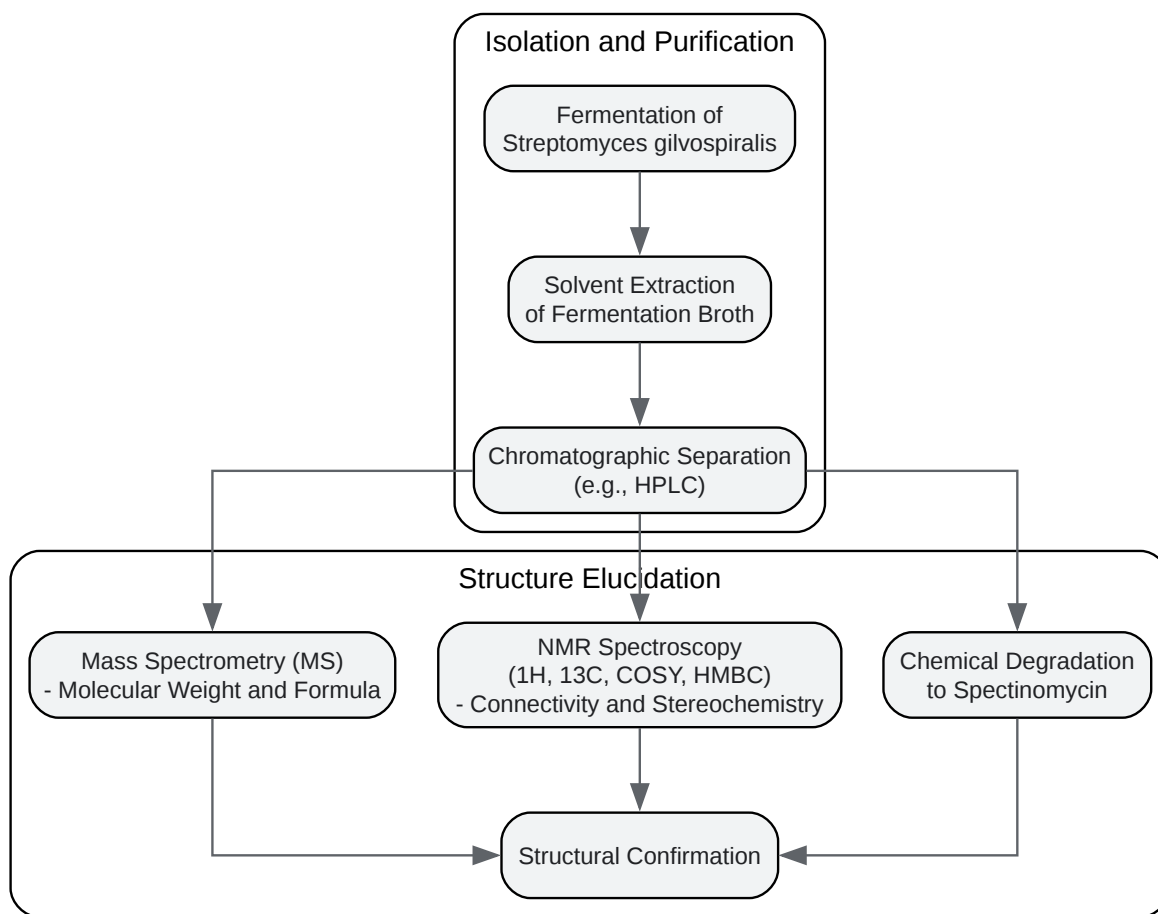
A summary of the key physicochemical properties of **Spenolimycin** is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₆ N ₂ O ₇	[1]
Molar Mass	346.380 g·mol ⁻¹	[1]
CAS Number	95041-97-7	[1]
Solubility	Soluble in water	[1]
Canonical SMILES	<chem>CC1C=C(C2(C(O1)OC3C(C(C(C3O2)NC)O)NC)O)O)OC</chem>	
Isomeric SMILES	<chem>C[C@@H]1C=C([C@]2(--INVALID-LINK--O[C@@H]3--INVALID-LINK--NC)O)NC">C@HO)O)OC</chem>	[1]
InChI	InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1	[1]
InChIKey	JXUOVTMVWNHOAJ-XLBYJKOOSA-N	[1]

Experimental Protocols for Structure Elucidation

The structure of **Spenolimycin** was elucidated through a combination of spectral studies and chemical degradation, as detailed in the primary literature[2]. While the full experimental details are not publicly available, a general workflow for the isolation and characterization of such a novel antibiotic from a fermentation broth would typically involve the following steps:

Experimental Workflow for Isolation and Structure Elucidation



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Fig. 2: Generalized experimental workflow for **Spenolimycin**.

- Fermentation and Isolation: **Spenolimycin** is produced by *Streptomyces gilvospiralis* sp. nov.[3]. The antibiotic would be isolated from the fermentation broth using techniques such as solvent extraction and purified by chromatographic methods, likely including high-performance liquid chromatography (HPLC).
- Structural Analysis:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition, leading to the molecular formula.

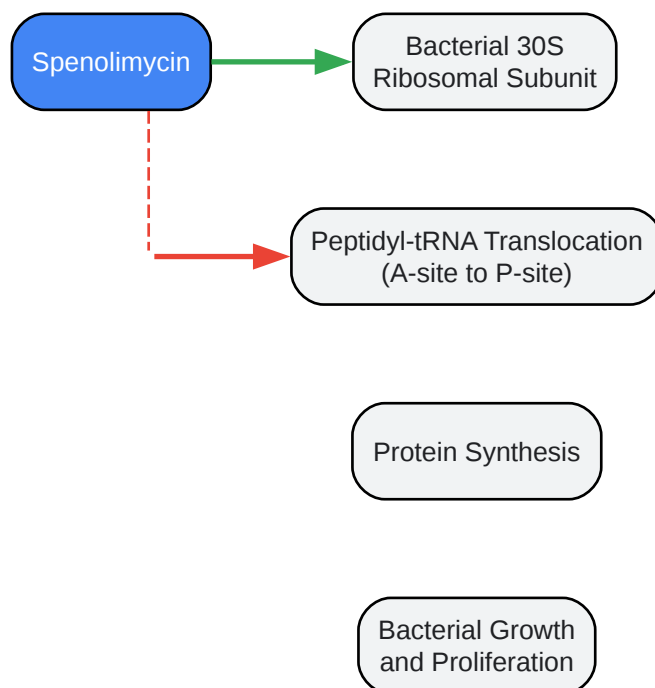
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ^1H and ^{13}C NMR, as well as 2D techniques like COSY and HMBC, would be employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.
- Chemical Degradation: The structural relationship to spectinomycin was confirmed by chemically converting **Spenolimycin** back to spectinomycin[2].

Inferred Signaling Pathway and Mechanism of Action

As a spectinomycin-type antibiotic, **Spenolimycin** is presumed to share the same mechanism of action, which involves the inhibition of bacterial protein synthesis.

Spectinomycin binds to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation. This ultimately halts protein synthesis, leading to a bacteriostatic effect.

Proposed Signaling Pathway for **Spenolimycin's** Antibacterial Action



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Fig. 3: Proposed mechanism of action for **Spenolimycin**.

Conclusion

Spenolimycin is a structurally defined spectinomycin-type antibiotic with a clear stereochemical configuration. While detailed experimental data on its structure elucidation and quantitative structural parameters are not widely available, its identity as 3'-O-methylspectinomycin-3',4'-enol ether provides a solid foundation for understanding its chemical nature. Its mechanism of action is inferred to be the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit, analogous to its parent compound, spectinomycin. Further research and publication of primary data would be invaluable for a more in-depth understanding of this compound's properties and potential for drug development.

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